3-Methoxycatechol

Catalog No.
S585824
CAS No.
934-00-9
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycatechol

CAS Number

934-00-9

Product Name

3-Methoxycatechol

IUPAC Name

3-methoxybenzene-1,2-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)O

Synonyms

3-methoxycatechol

Canonical SMILES

COC1=CC=CC(=C1O)O

Precursor for Natural Product Synthesis:

  • Purpurogallin production: Studies have shown that 3-methoxycatechol can be enzymatically converted into the natural product purpurogallin using specific bacterial enzymes like laccase CueO from Escherichia coli. This offers a potentially more sustainable and efficient alternative to traditional synthesis methods that rely on harsh chemicals or metals. Source: [Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO: ]

G Protein-Coupled Receptor (GPCR) Agonist:

  • GPR35 activation: Research suggests that 3-methoxycatechol can act as an agonist for the G protein-coupled receptor 35 (GPR35). This receptor plays a role in various physiological processes, and its activation by 3-methoxycatechol warrants further investigation for potential therapeutic applications. Source: [The three tatecholics benserazide, catechol and pyrogallol are GPR35 agonists: ]

Model Compound for Carcinogenesis Studies:

  • Esophageal cancer promotion: Studies in rats have shown that dietary administration of 3-methoxycatechol alone or in combination with nitrosamines can promote the development of esophageal cancer. This property makes it a valuable model compound for investigating the mechanisms of carcinogenesis and potential preventive strategies. Source: [Effects of sodium nitrite and catechol, 3-methoxycatechol, or butylated hydroxyanisole in combination in a rat multiorgan carcinogenesis model]

3-Methoxycatechol is an organic compound with the molecular formula C₇H₈O₃. It is classified as a phenolic compound and is recognized for its structural similarity to catechol, with a methoxy group (-OCH₃) positioned at the third carbon of the aromatic ring. This compound is notable for its role as a G-protein-coupled receptor agonist, specifically targeting G protein-coupled receptor 35 (GPR35) . The presence of the methoxy group enhances its solubility and reactivity compared to other catechol derivatives.

Research suggests 3-Methoxycatechol acts as an agonist for G protein-coupled receptor 35 (GPR35) []. GPR35 is a cell surface receptor involved in various physiological processes, including insulin secretion, gut motility, and inflammation []. However, the specific mechanisms by which 3-Methoxycatechol interacts with GPR35 and its downstream effects are still under investigation.

  • Skin and eye irritation: Due to the presence of hydroxyl groups [].
  • Respiratory irritation: When inhaled as dust or vapor [].
  • Potential genotoxicity: Some studies suggest it may promote cancer development in animal models [].
Typical of phenolic compounds. Key reactions include:

  • Oxidation: 3-Methoxycatechol can be oxidized to form quinones, which are highly reactive and can further participate in polymerization or cross-linking reactions.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form complex polyphenolic structures, which may exhibit enhanced biological activity .

3-Methoxycatechol exhibits significant biological activities:

  • G Protein-Coupled Receptor Agonism: It acts as an agonist for GPR35, which is implicated in various physiological processes, including inflammation and pain modulation .
  • Antioxidant Properties: This compound has been studied for its potential antioxidant capabilities, making it a candidate for applications in food preservation and health supplements.
  • Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening products .

The synthesis of 3-methoxycatechol can be achieved through several methods:

  • Regiospecific Oxidation: The oxidation of o-methoxyphenol or o-cresol under controlled conditions yields 3-methoxycatechol. This method allows for selective formation without significant by-products .
  • Methylation of Catechol: Starting from catechol, methylation at the appropriate position using methylating agents can produce 3-methoxycatechol.
  • Phenolic Coupling Reactions: Coupling reactions involving phenolic precursors can also lead to the formation of this compound .

3-Methoxycatechol has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses related to pain management and anti-inflammatory treatments.
  • Cosmetics: Its tyrosinase inhibition makes it valuable in cosmetic formulations aimed at skin lightening.
  • Food Industry: Its antioxidant properties may allow it to be used as a natural preservative in food products .

Research indicates that 3-methoxycatechol interacts with various biological systems:

  • G Protein-Coupled Receptor Interactions: Studies have quantified its efficacy in activating GPR35, providing insights into its pharmacological potential .
  • Enzyme Inhibition Studies: Investigations into its role as a tyrosinase inhibitor have highlighted its potential in cosmetic applications and dermatological treatments .

Several compounds share structural similarities with 3-methoxycatechol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CatecholTwo hydroxyl groups on benzeneMore hydrophilic; lacks methoxy group
4-MethoxycatecholMethoxy group at the fourth positionDifferent receptor interactions
GuaiacolMethoxy group at the first positionExhibits different biological activities
VanillinAldehyde functional groupPrimarily used as a flavoring agent

3-Methoxycatechol stands out due to its specific agonistic activity towards GPR35 and its unique balance of antioxidant and enzyme inhibition properties, making it a versatile compound in both therapeutic and industrial applications .

Traditional Synthesis Methods

The traditional synthesis of 3-methoxycatechol relies primarily on two established chemical pathways: direct methylation of catechol derivatives and selective oxidation of methoxylated phenolic precursors. These conventional approaches have formed the foundation of industrial production for several decades.

The most widely employed traditional method involves the selective mono O-methylation of pyrogallol (trihydroxybenzene) using alkylating agents such as dimethyl sulfate. The process requires careful control of reaction conditions to achieve selective methylation at the desired position while minimizing the formation of unwanted dimethylated products. This approach traditionally employs homogeneous base catalysts and various alkali salts, though these systems present environmental concerns due to their polluting nature.

An alternative traditional route involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product requires purification through recrystallization processes. This method allows for direct introduction of the methoxy group onto the catechol framework, though selectivity remains a significant challenge.

A third traditional approach utilizes the oxidation of o-methoxyphenol (guaiacol) using hydrogen peroxide as the oxidizing agent. In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is considered efficient and yields a high purity product when carried out at controlled temperatures to ensure optimal conversion rates. The reaction involves the careful addition of hydrogen peroxide to a solution of 2-hydroxy-3-methoxybenzaldehyde in aqueous sodium hydroxide, with the process requiring temperature control and subsequent extraction procedures.

Green Chemistry Approaches

Modern synthetic chemistry has increasingly focused on developing environmentally benign methodologies for 3-methoxycatechol production. These green chemistry approaches emphasize the use of non-toxic reagents, renewable starting materials, and sustainable reaction conditions.

Dimethyl carbonate has emerged as a particularly attractive green methylating agent for 3-methoxycatechol synthesis. Research has demonstrated that dimethyl carbonate is a superior methylating agent compared to methanol with respect to the conversion ratio of catechol and related phenolic compounds. The use of dimethyl carbonate as the methylating agent adds significant green content to the synthetic process, as it eliminates the need for more hazardous traditional alkylating agents. Studies have shown that optimized reaction conditions using dimethyl carbonate can achieve 52% conversion of pyrogallol with 89% selectivity toward 3-methoxycatechol.

Biocatalytic approaches represent another promising green chemistry methodology. Recent research has investigated cobalamin-dependent methyl transferases for the isomerization of catechol monomethyl ethers. These enzymatic systems offer the advantage of operating under mild reaction conditions and producing minimal waste products. The use of bacterial enzymes like P450 GcoAB and laccase CueO has been demonstrated for converting lignin-derived 3-methoxycatechol to other valuable compounds, suggesting the potential for reverse reactions in synthetic applications.

The implementation of hydrogen peroxide-based oxidation systems also represents a significant advancement in green synthesis. A novel proline-catalyzed oxidation system employing hydrogen peroxide has been developed for synthesizing quinones from diverse substrates. This system operates under relatively mild conditions and uses environmentally benign reagents, making it an attractive alternative to traditional oxidation methods that often require harsh conditions and toxic reagents.

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems has been crucial for optimizing 3-methoxycatechol synthesis. Both heterogeneous and homogeneous catalytic approaches have been investigated, with significant emphasis on improving selectivity, conversion rates, and catalyst recyclability.

Heterogeneous catalytic systems have shown particular promise for selective mono O-methylation reactions. Calcined hydrotalcite, synthesized through different synthesis routes, has been extensively studied for its activity in selective mono O-methylation of pyrogallol using dimethyl carbonate as a methylating agent. The reaction optimization studies have revealed that optimal conditions include a catalyst concentration of 0.035 grams per cubic centimeter, reaction temperature of 180 degrees Celsius, stirring speed of 1400 revolutions per minute, and a molar ratio of pyrogallol to dimethyl carbonate of 1:5. Under these optimized conditions, the system achieves 52% conversion of pyrogallol with 89% selectivity toward 3-methoxycatechol, and the catalyst demonstrates reusability over three cycles.

The activation energy for the reaction has been calculated as 8.81 kilocalories per mole, indicating the relatively mild energy requirements for this catalytic process. This low activation energy suggests that the heterogeneous catalytic approach is energetically favorable compared to uncatalyzed reactions.

Comparative studies of different catalytic materials have revealed significant variations in performance. AlPO4 and AlPO4–Al2O3 systems have shown the best performance in catechol alkylation processes compared to silicoaluminophosphates and commercial zeolites such as H-Y, H-β, and H-ZSM-5. These aluminum phosphate-based catalysts demonstrate superior activity and selectivity for the desired monomethylated products compared to dimethylated byproducts.

Enzymatic catalytic systems have also been investigated for their potential in 3-methoxycatechol synthesis. Toluene 4-monooxygenase variants created through active-site engineering have demonstrated altered regiospecificity for phenol oxidation. Specific variants such as G103A synthesized 3-methoxycatechol six times faster than wild-type enzymes and showed increased regiospecificity for 3-methoxycatechol formation (52%). The G103A/A107S double mutant produced primarily 3-methoxycatechol (82%) at rates more than seven times higher than wild-type enzymes.

Table 1: Catalytic System Performance Comparison

Catalyst TypeConversion (%)Selectivity (%)Reaction ConditionsReference
Calcined Hydrotalcite5289180°C, 1400 rpm, 1:5 molar ratio
AlPO4-Al2O3VariableHighOptimized conditions
Toluene 4-monooxygenase G103AVariable52Enzymatic conditions
Toluene 4-monooxygenase G103A/A107SVariable82Enzymatic conditions

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-methoxycatechol presents numerous technical and economic challenges that must be addressed for successful commercialization.

Product toxicity represents one of the most significant challenges in industrial-scale production. Catechols, including 3-methoxycatechol, are toxic toward many microorganisms, and high concentrations cause uncoupling of NADH conversion and product formation, leading to the formation of hydrogen peroxide. This toxicity limits the achievable product concentrations and requires specialized handling procedures to minimize negative effects on biological systems. Industrial processes must incorporate strategies to mitigate these toxic effects, such as product removal systems or the use of solvent-tolerant microorganisms.

Chemical synthesis challenges include low region-selectivity and low stability of the product, as the product is oxidized faster than the substrate. Additionally, stereo-selectivity in chemical synthesis of these catechols is inadequate, and many reaction steps are needed, consequently making the recovery of chemically synthesized catechols on an industrial scale rather poor. These selectivity issues result in the formation of unwanted byproducts that must be separated, increasing both production costs and waste generation.

The development of efficient separation and purification processes presents another significant challenge. Traditional purification methods such as recrystallization and distillation may be insufficient for achieving the high purity levels required for industrial applications. Advanced separation techniques may be necessary, but these often involve higher capital and operational costs.

Process optimization for large-scale production requires careful consideration of reaction kinetics and mass transfer limitations. The liquid-phase slurry reactor systems used in laboratory studies must be scaled up while maintaining optimal mixing, heat transfer, and catalyst distribution. The challenge of maintaining uniform reaction conditions throughout large reactor volumes becomes increasingly difficult as scale increases.

Economic considerations play a crucial role in determining the viability of different production routes. The cost of raw materials, particularly for green chemistry approaches using specialty reagents like dimethyl carbonate, must be balanced against the environmental benefits and regulatory advantages. The development of cost-effective catalyst systems that maintain high activity and selectivity over extended operating periods is essential for economic viability.

Catalyst recovery and recycling present additional challenges for industrial implementation. While laboratory studies have demonstrated catalyst reusability over limited cycles, industrial processes require catalysts that maintain performance over hundreds or thousands of cycles. The development of robust catalyst regeneration procedures and the minimization of catalyst deactivation are critical for long-term economic operation.

Environmental compliance and waste minimization requirements continue to drive the development of cleaner production technologies. Industrial facilities must meet increasingly stringent environmental regulations while maintaining competitive production costs. This has led to increased interest in green chemistry approaches and biocatalytic processes, despite their current technical limitations for large-scale implementation.

Table 2: Industrial Production Challenges and Potential Solutions

Challenge CategorySpecific IssuesPotential Solutions
Product ToxicityMicrobial inhibition, NADH uncouplingExtractive fermentation, solvent-tolerant strains
SelectivityLow region-selectivity, multiple productsAdvanced catalytic systems, process optimization
SeparationComplex product mixturesAdvanced separation technologies
Scale-upMass transfer limitations, uniform conditionsOptimized reactor design, process modeling
EconomicsHigh raw material costs, catalyst replacementRenewable feedstocks, catalyst recycling
EnvironmentalWaste generation, solvent usageGreen chemistry approaches, biocatalysis

The successful industrial production of 3-methoxycatechol requires an integrated approach that addresses these multiple challenges simultaneously. Future developments in catalyst design, process engineering, and separation technology will be crucial for enabling cost-effective and environmentally sustainable production at commercial scales.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.047344113 g/mol

Monoisotopic Mass

140.047344113 g/mol

Heavy Atom Count

10

Melting Point

42.8 °C

UNII

IC13U5393C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-00-9

Wikipedia

3-methoxycatechol

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types